3-(4-ethoxyphenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Description
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-5-28-13-8-6-12(7-9-13)15-21-22-18-24(10-11(2)3)14-16(26)20-19(27)23(4)17(14)25(15)18/h6-9,11H,5,10H2,1-4H3,(H,20,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVPPSKKTXZDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC(C)C)C(=O)NC(=O)N4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N9-Isobutyl Functionalization
The isobutyl group at position N9 is introduced via alkylation of the purine’s nitrogen. A two-step protocol is employed:
- Chlorination: Treat the purine dione intermediate with POCl₃ to generate a reactive chloro derivative.
- Nucleophilic Substitution: React the chlorinated intermediate with isobutylamine in a polar aprotic solvent (e.g., dimethylformamide, DMF) at 60–80°C.
Optimization Notes
C5-Methylation
Methylation at C5 is accomplished using methyl iodide (CH₃I) under basic conditions. Sodium hydride (NaH) in DMF facilitates deprotonation of the purine’s N-H group, enabling electrophilic attack by CH₃I.
Reaction Parameters
Final Functionalization: 4-Ethoxyphenyl Moiety
The 4-ethoxyphenyl group is incorporated during the triazolo annulation step (Section 2) by using 4-ethoxybenzaldehyde as the aldehyde component. Post-cyclization, residual aldehyde or byproducts are removed via aqueous workup (e.g., extraction with toluene) and recrystallization from ethanol or ethyl acetate.
Purification and Characterization
Purification Techniques
Analytical Validation
- IR Spectroscopy: Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H vibrations (~3200 cm⁻¹).
- ¹H-NMR: Key signals include the ethoxyphenyl aromatic protons (δ 7.06–7.58 ppm), isobutyl methyl groups (δ 1.11 ppm), and triazolo ring protons (δ 8.72 ppm).
- Mass Spectrometry: Molecular ion peak at m/z 382.424 (M⁺) aligns with the compound’s molecular weight.
Comparative Analysis of Synthetic Routes
Method A offers superior regioselectivity for triazolo ring formation, while Method B provides better scalability for N9-alkylation.
Challenges and Mitigation Strategies
- Byproduct Formation: Competing cyclization pathways may yieldtriazolo isomers. Using HCl as a catalyst suppresses these side reactions.
- Solubility Issues: The intermediate chloropurine exhibits limited solubility in toluene; switching to DMF enhances reactivity.
- Purification Complexity: Oily byproducts during alkylation are addressed via silica gel chromatography or trituration with diethyl ether.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups can be replaced by others using reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 3-(4-ethoxyphenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.
Medicine
This compound has potential applications in medicinal chemistry, particularly as a lead compound for drug development. Its ability to interact with specific enzymes and receptors makes it a candidate for the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit enzymes involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Triazolopurine-Dione Derivatives
Compound A : 3-(4-Methoxyphenyl)-5,9-Dimethyl-5H-[1,2,4]Triazolo[4,3-e]Purine-6,8(7H,9H)-Dione
- Structural Differences :
- 4-Methoxyphenyl vs. 4-ethoxyphenyl at position 3.
- Methyl groups at positions 5 and 9 vs. isobutyl at position 7.
- Impact of Substituents: The methoxy group reduces lipophilicity (logP ~3.0 estimated) compared to the ethoxy analog (logP = 3.55).
Compound B : 1,3-Dimethyl-6-(4-Methoxyphenyl)-9-(4-Methoxyphenylmethylene)-Pyrido-Triazolo-Pyrimidinone
- Structural Differences: A pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinone core vs. a purine-dione scaffold. Additional cyclopenta and pyrido rings increase molecular complexity.
- Impact of Core Structure :
Comparison with Pyrrolo-Triazolo-Pyrazine Derivatives (European Patent Compounds)
Compounds from –9 and 12 feature a pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine core, differing from the purine-dione system.
| Property | Target Compound | Pyrrolo-Triazolo-Pyrazine Derivatives |
|---|---|---|
| Core Structure | Purine-dione | Pyrazine-triazole fused system |
| Molecular Weight Range | ~396 g/mol | ~447–501 g/mol |
| logP | 3.55 | 2.5–4.0 (estimated) |
| Pharmacological Target | Purine receptors (hypothetical) | Kinase inhibitors (patent-indicated) |
Key Differences :
- The pyrazine-based derivatives are bulkier and may target kinases due to their planar, ATP-binding pocket-compatible structures.
- The target compound’s purine-dione scaffold is more likely to interact with enzymes or receptors involved in nucleotide metabolism .
Table 1: Structural and Property Comparison
Biological Activity
3-(4-ethoxyphenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a novel compound that exhibits significant biological activity. This compound belongs to the class of triazolopyrimidines and has been studied for its potential therapeutic applications, particularly in the fields of oncology and virology. The unique structural features of this compound contribute to its interaction with various biological targets.
- Molecular Formula: C19H22N6O3
- Molecular Weight: 382.4 g/mol
- CAS Number: 921583-03-1
Biological Activity Overview
The biological activity of 3-(4-ethoxyphenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione has been explored through various studies that highlight its potential as an antiviral and anticancer agent.
Antiviral Activity
Research indicates that compounds containing the 1,2,4-triazole moiety can exhibit antiviral properties. For instance, derivatives of triazole have shown efficacy against herpes simplex viruses (HSV) and other viral infections. The incorporation of specific substituents in the triazole structure can enhance these activities by improving the compound's lipophilicity and cellular uptake .
Antitumor Activity
Studies focusing on similar purine derivatives have reported significant antitumor activity. For example, compounds with triazole rings have been shown to inhibit tumor cell proliferation in various cancer models. The mechanism often involves interference with nucleic acid metabolism or direct inhibition of specific enzymes involved in cell division .
The precise mechanism of action for 3-(4-ethoxyphenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is still under investigation. However, it is hypothesized that:
- Inhibition of Nucleoside Phosphorylase: Similar compounds have been shown to act as substrates for nucleoside phosphorylases, which are crucial for nucleic acid metabolism.
- Interaction with Viral Enzymes: The compound may inhibit viral replication by targeting viral enzymes necessary for the life cycle of viruses such as HSV.
Case Studies and Research Findings
Several studies have explored the biological effects of triazole derivatives:
- Antiviral Efficacy: A study demonstrated that modified triazole nucleosides showed higher selectivity indices compared to ribavirin when tested against HSV strains . This suggests that structural modifications can lead to enhanced antiviral potency.
- Cytotoxicity Assessments: In vitro assays have indicated that certain triazole derivatives exhibit cytotoxic effects on cancer cell lines while maintaining lower toxicity levels in normal cells. This selectivity is crucial for developing effective cancer therapies .
- Structure-Activity Relationship (SAR): Investigations into the SAR of triazole compounds reveal that lipophilicity and sterics play significant roles in their biological activity. Compounds with bulky substituents often display improved efficacy due to better membrane penetration and target interaction .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H22N6O3 |
| Molecular Weight | 382.4 g/mol |
| CAS Number | 921583-03-1 |
| Antiviral Activity | Effective against HSV |
| Antitumor Activity | Inhibits tumor proliferation |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, refluxing substituted aromatic aldehydes with triazole derivatives and barbituric acid in a solvent system (e.g., water-ethanol or DMF-acetic acid) under controlled conditions. Key steps include:
- Condensation : Use reflux for 3–4 hours with ionic liquids like [Bmim]Cl to enhance reaction efficiency .
- Monitoring : Track progress via TLC (Rf values ~0.5–0.7 in ethyl acetate/hexane).
- Purification : Recrystallize from ethanol or DMF-acetic acid mixtures to achieve >95% purity .
Q. How should researchers characterize the compound’s structural identity?
- Methodological Answer : Employ a combination of analytical techniques:
- NMR Spectroscopy : Analyze and NMR spectra for proton environments and carbon frameworks. For example, aromatic protons appear at δ 7.2–8.1 ppm, while methyl groups resonate at δ 1.2–1.5 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z [M+H] ~431.5) .
- X-ray Crystallography : Resolve crystal packing and stereochemistry for unambiguous confirmation .
Q. What are the solubility and stability profiles under laboratory conditions?
- Methodological Answer :
- Solubility : Test in polar (DMF, DMSO) and non-polar solvents (dichloromethane) using HPLC (C18 column, acetonitrile/water gradient). Low aqueous solubility (<0.1 mg/mL) is typical for triazolo-purine derivatives .
- Stability : Store at -20°C under inert gas (N) with desiccants. Monitor degradation via LC-MS over 6 months to assess hydrolytic/oxidative stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Design of Experiments (DOE) : Use fractional factorial designs to screen variables (temperature, solvent ratio, catalyst loading). For example, optimize reflux temperature (80–120°C) and solvent polarity (DMF vs. ethanol) .
- Statistical Analysis : Apply ANOVA to identify significant factors. A case study showed a 22% yield increase by adjusting catalyst concentration (0.5–2.0 mol%) and reaction time (2–6 hours) .
Q. How can computational methods predict the compound’s reactivity or biological interactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic properties (HOMO-LUMO gaps) and transition states for reaction pathways .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., kinase inhibition) with AMBER or GROMACS. Focus on substituent effects (e.g., 4-ethoxyphenyl’s electron-donating role) .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Cross-Validation : Replicate assays under standardized conditions (e.g., enzyme inhibition IC vs. cell-based viability assays). For example, discrepancies in IC values (1–10 µM) may arise from assay interference (e.g., DMSO solvent effects) .
- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
Q. What strategies are effective for studying the compound’s mechanism of action?
- Methodological Answer :
- Target Identification : Use chemoproteomics (e.g., affinity chromatography with biotinylated analogs) to isolate binding proteins .
- Pathway Analysis : Integrate RNA-seq or phosphoproteomics data to map downstream signaling effects (e.g., mTOR or MAPK pathways) .
Methodological Considerations Table
| Research Aspect | Techniques/Tools | Key Parameters | References |
|---|---|---|---|
| Synthesis Optimization | DOE, ANOVA, reflux apparatus | Temperature (80–120°C), solvent polarity | |
| Structural Characterization | NMR, MS, X-ray crystallography | δ 7.2–8.1 ppm (aromatic H), m/z ~431.5 | |
| Biological Mechanism | SPR, ITC, chemoproteomics | Binding affinity (K), ΔG (kcal/mol) | |
| Computational Modeling | DFT, MD simulations (AMBER/GROMACS) | HOMO-LUMO gap, RMSD (Å) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
